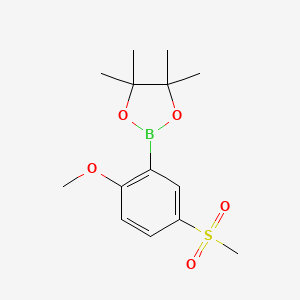![molecular formula C11H11F4N B12948500 (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-4-(trifluoromethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-(trifluoromethyl)benzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield (S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(3-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but lacks the trifluoromethyl group.
(S)-2-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine: Contains a chlorine atom instead of a fluorine atom.
(S)-2-(3-Fluoro-4-(difluoromethyl)phenyl)pyrrolidine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
(S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H11F4N |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(10-2-1-5-16-10)3-4-8(9)11(13,14)15/h3-4,6,10,16H,1-2,5H2/t10-/m0/s1 |
Clave InChI |
LUXQAWYVSZIBGC-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





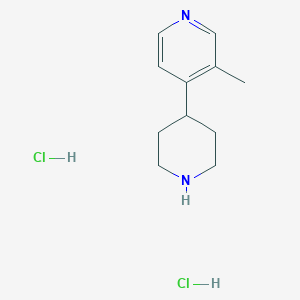

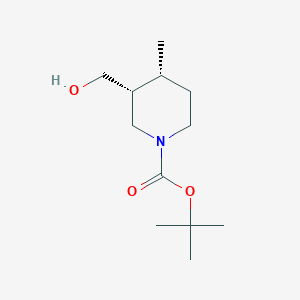
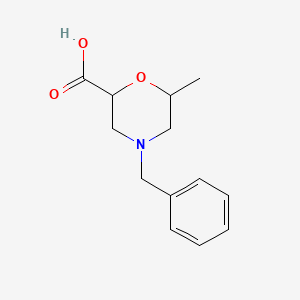
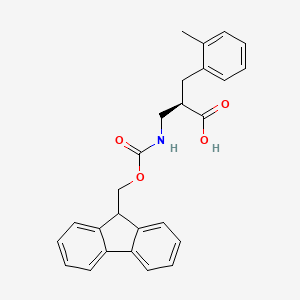
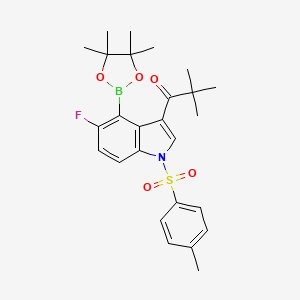
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)
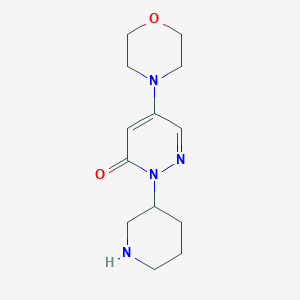

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
